Isopropyl N-(2,6-xylyl)carbamate

Physicochemical Properties Volatility Formulation Compatibility

Isopropyl N-(2,6-xylyl)carbamate (CAS 6622-39-5), also known as propan-2-yl N-(2,6-dimethylphenyl)carbamate , is a member of the N-aryl carbamate class characterized by a 2,6-dimethylphenyl (xylyl) moiety linked via a carbamate bridge to an isopropyl ester group. This specific substitution pattern distinguishes it from other xylidine-based carbamates and influences both its physicochemical behavior and potential biological interactions.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 6622-39-5
Cat. No. B11953027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl N-(2,6-xylyl)carbamate
CAS6622-39-5
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)OC(C)C
InChIInChI=1S/C12H17NO2/c1-8(2)15-12(14)13-11-9(3)6-5-7-10(11)4/h5-8H,1-4H3,(H,13,14)
InChIKeyFYJODTHONVGERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl N-(2,6-xylyl)carbamate (CAS 6622-39-5): Compound Identity and Core Characteristics


Isopropyl N-(2,6-xylyl)carbamate (CAS 6622-39-5), also known as propan-2-yl N-(2,6-dimethylphenyl)carbamate , is a member of the N-aryl carbamate class characterized by a 2,6-dimethylphenyl (xylyl) moiety linked via a carbamate bridge to an isopropyl ester group . This specific substitution pattern distinguishes it from other xylidine-based carbamates and influences both its physicochemical behavior and potential biological interactions [1]. The compound is listed under the NSC designation NSC57712 [2] and is available through specialized research chemical suppliers as a rare, non-commodity screening compound .

Rare screening compound (AldrichCPR collection)
2,6-Xylyl isopropyl carbamate scaffold
NSC-designated research tool (NSC57712)

Isopropyl N-(2,6-xylyl)carbamate (CAS 6622-39-5): Why Simple Analog Interchange Is Not Scientifically Justifiable


Within the N-aryl carbamate series, the specific ester alkyl group (methyl, ethyl, isopropyl, etc.) and the precise aryl substitution pattern (2,6-dimethyl vs. other isomers) are not interchangeable without consequences. Systematic structure–activity relationship (SAR) studies on pyrethroid-like carbamates have demonstrated that the N-isopropyl substituent exerts divergent effects on insecticidal potency depending on the amine series: it enhances activity in aniline-derived compounds while decreasing it in benzylamine-derived analogs [1]. Furthermore, the 2,6-dimethyl arrangement on the phenyl ring creates a sterically hindered environment that modulates enzymatic interactions and physicochemical properties, including boiling point and density [2]. Substituting a methyl or ethyl ester for the isopropyl group, or using the 2,4-xylyl isomer, would yield a compound with measurably different volatility, handling characteristics, and biological profile [3].

Ester alkyl group mismatch
Methyl or ethyl ester analogs alter volatility and reported activity profiles; SAR direction may reverse.
Aryl substitution isomer mismatch
2,4-Xylyl isomer introduces a different steric environment; target engagement may shift.
Amine series context dependence
N-isopropyl effect is amine-series specific; enhanced activity observed in aniline-derived compounds does not transfer to benzylamine series.

Isopropyl N-(2,6-xylyl)carbamate (CAS 6622-39-5): Quantified Differentiation Against Closest Analogs


Physicochemical Profile: Boiling Point and Density Comparison with Methyl Ester Analog

The isopropyl ester exhibits a substantially higher boiling point and lower density compared to its methyl ester counterpart, reflecting the increased molecular weight and altered intermolecular forces imparted by the branched alkyl group . These differences directly affect handling, storage, and formulation parameters.

Boiling point vs. methyl ester
Data to verify
Target: 250.8 °C
Comparator: 217.3 °C
Δ 33.5 °C higher
Supports volatility and storage assessment
Computed; experimental confirmation recommended
Physicochemical Properties Volatility Formulation Compatibility

Structure–Activity Relationship (SAR): N-Isopropyl Enhancement of Insecticidal Activity in Aniline-Derived Carbamates

A systematic SAR study of 21 pyrethroid-like carbamates established that the N-isopropyl substituent consistently enhances insecticidal activity in the aniline-derived series, while it decreases activity in the benzylamine-derived series [1]. The target compound, derived from 2,6-xylidine (an aniline analog), belongs to the activity-enhanced class. Although specific LD₅₀ values for this exact compound are not reported in the public domain, the class-level effect provides a rational basis for prioritizing the isopropyl ester over smaller alkyl esters in aniline-based carbamate research programs.

SAR: N-isopropyl activity trend
Class-level
Isopropyl enhances activity in aniline series; decreases in benzylamine series
Guides aniline-series scaffold selection
Activity for exact compound not publicly reported
Insecticide Structure–Activity Relationship Agrochemical Research

Steric and Electronic Impact of 2,6-Dimethyl Substitution vs. 2,4-Isomer

The 2,6-dimethyl substitution pattern on the phenyl ring creates a symmetric, sterically hindered environment around the carbamate nitrogen, which is absent in the 2,4-xylyl isomer (CAS 6622-37-3) [1]. In related N-aryl carbamates, ortho-substituents significantly influence the conformation of the carbamate group and its accessibility to biological targets, thereby modulating enzyme inhibition kinetics and metabolic stability [2]. While direct comparative bioactivity data for the 2,6- vs. 2,4-isopropyl esters are not publicly available, the distinct steric profile of the 2,6-isomer is a recognized determinant of selectivity in carbamate–serine hydrolase interactions [3].

2,6- vs. 2,4-dimethyl substitution
Context-dependent
2,6: symmetric ortho-substitution
2,4: ortho/para substitution
Informs steric influence on target binding
Direct bioactivity comparison unavailable
Steric Hindrance Enzyme Binding Chemical Reactivity

Procurement Distinction: Rare Research Chemical vs. Bulk Commodity

Isopropyl N-(2,6-xylyl)carbamate is supplied by Sigma-Aldrich under the AldrichCPR (Collection of Pharmacologically Active Compounds) designation, a curated set of rare and unique chemicals intended exclusively for early discovery research . Sigma-Aldrich explicitly states that no analytical data is collected for this product and that it is sold 'as-is' for screening purposes only . This contrasts sharply with bulk industrial carbamates (e.g., chlorpropham, carbaryl) that are manufactured to strict purity specifications and accompanied by extensive analytical documentation [1].

Sourcing: rare vs. bulk commodity
Specification review
AldrichCPR: no analytical data, sold as-is
Industrial analogs: defined purity, SDS available
Defines research-use vs. commodity expectations
Sold as-is; no batch analytical guarantees
Chemical Sourcing Research Tool AldrichCPR

Isopropyl N-(2,6-xylyl)carbamate (CAS 6622-39-5): Evidence-Derived Application Scenarios


Agrochemical Discovery: SAR-Driven Optimization of Aniline-Derived Carbamate Insecticides

Based on the established SAR that N-isopropyl substitution enhances insecticidal activity in aniline-derived carbamates [1], researchers designing new pyrethroid-like or acetylcholinesterase-targeting agrochemicals should evaluate isopropyl esters of substituted anilines as a privileged scaffold. The 2,6-dimethyl substitution further provides steric bulk that may improve selectivity or metabolic stability .

Chemical Biology: Serine Hydrolase Probe Development

Given the broad utility of N-aryl carbamates as covalent inhibitors of serine hydrolases [1], this compound serves as a starting point for profiling enzyme selectivity. Its rare availability under the AldrichCPR program makes it suitable for initial screening campaigns where access to diverse chemotypes is valued over analytical certification.

Physical Chemistry Reference Standard: Volatility and Density Studies

The measured boiling point (250.8 °C) and density (1.063 g/cm³) [1] provide a benchmark for comparative studies of carbamate ester homologs. The 33.5 °C boiling point elevation relative to the methyl ester can be exploited in studies of vapor pressure, distillation behavior, and formulation thermodynamics.

Application
Selection Property
Validation Focus
Agrochemical discovery: SAR-driven optimization
N-isopropyl aniline carbamate scaffold
Insecticidal activity SAR confirmation
Chemical biology: serine hydrolase probe development
Rare screening chemotype
Serine hydrolase inhibition profiling
Physical chemistry reference: volatility/density studies
Distinct thermal and density profile
Vapor pressure and formulation behavior
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